molecular formula C16H36N4 B12316884 1,2-Cyclohexanediamine, N,N'-dimethyl-, (1R,2R)-rel-

1,2-Cyclohexanediamine, N,N'-dimethyl-, (1R,2R)-rel-

Cat. No.: B12316884
M. Wt: 284.48 g/mol
InChI Key: MFUGHYOIMCMYQV-SRPOWUSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- is a chiral diamine compound with the molecular formula C8H18N2. It is a derivative of enantiopure 1,2-diaminocyclohexane and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- involves its ability to act as a chiral ligand, facilitating various catalytic processes. It interacts with metal centers in catalysts, enhancing their selectivity and efficiency in asymmetric synthesis . The molecular targets include metal ions in catalytic complexes, and the pathways involve coordination chemistry and ligand exchange reactions .

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminocyclohexane: The parent compound without the N,N’-dimethyl groups.

    N,N’-Dimethyl-1,2-diaminocyclohexane: A similar compound with different stereochemistry.

    1,2-Bis(methylamino)cyclohexane: Another derivative with similar functional groups.

Uniqueness

1,2-Cyclohexanediamine, N,N’-dimethyl-, (1R,2R)-rel- is unique due to its specific chiral configuration, which imparts distinct properties in asymmetric synthesis. Its ability to form stable complexes with metal ions makes it particularly valuable in catalytic applications .

Properties

Molecular Formula

C16H36N4

Molecular Weight

284.48 g/mol

IUPAC Name

(1S,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine;(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine

InChI

InChI=1S/2C8H18N2/c2*1-9-7-5-3-4-6-8(7)10-2/h2*7-10H,3-6H2,1-2H3/t2*7-,8-/m10/s1

InChI Key

MFUGHYOIMCMYQV-SRPOWUSQSA-N

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC.CN[C@H]1CCCC[C@@H]1NC

Canonical SMILES

CNC1CCCCC1NC.CNC1CCCCC1NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.